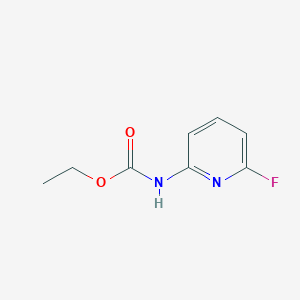

ethyl N-(6-fluoropyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(6-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZBDOHXDHOHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Ethyl N-(6-fluoropyridin-2-yl)carbamate as a Versatile Scaffold

Executive Summary

Ethyl N-(6-fluoropyridin-2-yl)carbamate (C₈H₉FN₂O₂) is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and Positron Emission Tomography (PET) radiotracers for neurodegenerative diseases. This guide dissects its chemical architecture, provides a validated synthesis protocol derived from patent literature (WO2018055316A1), and analyzes its reactivity profile as a "masked" isocyanate for urea formation.

Structural Analysis & Physiochemical Properties

The molecule features a 2,6-disubstituted pyridine ring. The 2-position is functionalized with an ethyl carbamate group, serving as both a protecting group and an electrophilic handle. The 6-position holds a fluorine atom, which imparts metabolic stability by blocking oxidative metabolism at the most labile site of the pyridine ring.

Chemical Architecture

-

IUPAC Name: Ethyl N-(6-fluoropyridin-2-yl)carbamate

-

Molecular Formula: C₈H₉FN₂O₂

-

Molecular Weight: 184.17 g/mol

-

Key Functional Groups:

Predicted Physiochemical Data

| Property | Value / Description | Note |

| Physical State | White to Off-White Solid | Typical for aryl carbamates of this MW. |

| Solubility | High: DCM, EtOAc, MeCN, DMSOLow: Water | Lipophilic carbamate moiety reduces water solubility. |

| Melting Point | 85–95 °C (Predicted) | Based on structural analogs (e.g., 5-chloro derivative). |

| pKa (Pyridine N) | ~2.5–3.0 | Reduced basicity due to electron-withdrawing F and Carbamate. |

Validated Synthesis Protocol

The most robust synthesis involves the acylation of 2-amino-6-fluoropyridine with ethyl chloroformate under basic conditions. This method avoids the use of phosgene and provides high yields with simple workup procedures.[1][5]

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway for the formation of the carbamate scaffold via acylation.

Detailed Methodology

Source Protocol: Adapted from WO2018055316A1 (Compound 13).

Reagents:

-

2-Amino-6-fluoropyridine (1.0 eq)[4]

-

Ethyl chloroformate (1.0–1.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (MeCN) [0.4 M concentration relative to amine]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-fluoropyridine (e.g., 5.0 g, 44.6 mmol) in anhydrous Acetonitrile (110 mL).

-

Base Addition: Add solid K₂CO₃ (18.5 g, 133.8 mmol) in one portion. The suspension may warm slightly; ensure adequate stirring.

-

Acylation: Add ethyl chloroformate (4.3 mL, 44.6 mmol) dropwise over 10 minutes. Note: Exothermic reaction; a water bath may be used to maintain temperature <30°C during addition.

-

Reaction: Heat the mixture to 40°C and stir for 4 hours . Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting amine.

-

Workup:

-

Cool to room temperature.[6]

-

Filter off the inorganic salts (KCl, excess K₂CO₃) and rinse the cake with MeCN.

-

Concentrate the filtrate under reduced pressure to obtain the crude residue.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes) or recrystallize from EtOH/Water to yield the title compound as a white solid.

Reactivity Profile & Applications

This scaffold is not merely an end-product but a versatile "masked" isocyanate. The carbamate moiety is less reactive than an acid chloride but more reactive than an amide, allowing for selective transformations.

Mechanism of Action: Carbamate-to-Urea Transformation

In medicinal chemistry, this carbamate is frequently used to synthesize unsymmetrical ureas . Heating the carbamate with a secondary amine (aminolysis) displaces the ethoxy group, forming a urea linkage. This is safer than using isocyanates (e.g., 6-fluoropyridin-2-yl isocyanate), which are toxic and unstable.

Application in PET Tracers: The 6-fluoropyridine moiety is a privileged scaffold for binding to amyloid and alpha-synuclein aggregates. In radiochemistry, the stable ¹⁹F can be exchanged for ¹⁸F (radio-fluorination) or the scaffold can be used as a precursor where the carbamate acts as a directing group for late-stage functionalization.

Reactivity Logic Map (Graphviz)

Figure 2: Reactivity profile showing the primary utility in urea synthesis and potential side reactions.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.2 ppm (s, 1H): N-H (Carbamate proton, broad).

-

δ 7.8–8.0 ppm (m, 1H): Pyridine C4-H (Triplet-like).

-

δ 7.6 ppm (d, 1H): Pyridine C3-H.

-

δ 6.9 ppm (dd, 1H): Pyridine C5-H (Coupled to F).

-

δ 4.15 ppm (q, 2H): Ethyl -CH₂-.

-

δ 1.25 ppm (t, 3H): Ethyl -CH₃.

-

-

MS (ESI+): Calculated for C₈H₉FN₂O₂ [M+H]⁺ = 185.07; Found 185.1.

References

-

Patent: L. S. D. V. S. A. S., Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases. WO2018055316A1. (2018).

- Citation Context: Describes the specific synthesis of ethyl (6-fluoropyridin-2-yl)carbamate (Compound 13)

-

Journal: Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 14, 5822–5880.

- Citation Context: Provides authoritative grounding on the metabolic stability and electronic effects of fluorine substitution on pyridine rings.

- textbook: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

- 1. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

- 2. The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018055316A1 - Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases - Google Patents [patents.google.com]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

molecular weight of ethyl N-(6-fluoropyridin-2-yl)carbamate

An In-Depth Technical Guide to the Molecular Weight of Ethyl N-(6-fluoropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of ethyl N-(6-fluoropyridin-2-yl)carbamate, centered on the fundamental physicochemical property of its molecular weight. This document moves beyond a simple statement of value to detail the theoretical basis, experimental verification, and practical significance of this parameter in research and pharmaceutical development. It is designed to serve as a key resource for scientists, offering not only foundational data but also actionable protocols and field-proven insights into the application of this knowledge. We will cover the compound's structural characterization, the methodology for its molecular weight calculation, standard protocols for its empirical verification via mass spectrometry, and its critical role in ensuring stoichiometric accuracy, analytical purity, and regulatory compliance.

Introduction: The Foundational Role of Molecular Weight

In the landscape of drug discovery and synthetic chemistry, precision is paramount. Every calculation, from reaction stoichiometry to final dosage formulation, relies on an accurate understanding of the molecules involved. Ethyl N-(6-fluoropyridin-2-yl)carbamate is a heterocyclic compound of interest, often serving as a key building block or intermediate in the synthesis of more complex, biologically active molecules. Its structure, combining a fluoropyridine core with a carbamate functional group, makes it a versatile reagent.

The molecular weight (MW) of a compound is more than a mere number; it is a cornerstone of its chemical identity. An accurate MW value is indispensable for:

-

Confirming Synthetic Success: Verifying that the target molecule has been synthesized.

-

Ensuring Purity: Serving as a primary identifier in analytical techniques like mass spectrometry.

-

Quantitative Analysis: Enabling the precise preparation of solutions of known molarity and the calculation of reaction yields.

-

Regulatory Documentation: Forming a critical part of the data package for compound registration and investigational new drug (IND) filings.

This guide, prepared from the perspective of a senior application scientist, will elucidate both the theoretical and practical aspects of the .

Physicochemical and Structural Characterization

The first step in understanding any compound is to define its structure and fundamental properties. The molecular formula dictates the elemental composition, which in turn determines the molecular weight.

-

IUPAC Name: ethyl N-(6-fluoropyridin-2-yl)carbamate

-

Molecular Formula: C₈H₉FN₂O₂

This formula is derived from its constituent parts: an ethyl group (C₂H₅), a carbamate linker (-OC(O)NH-), and a 6-fluoropyridin-2-yl group (C₅H₃FN). The key physicochemical data derived from this formula are summarized in the table below.

| Parameter | Value | Significance & Application |

| Molecular Formula | C₈H₉FN₂O₂ | Defines the exact number of atoms of each element in one molecule. |

| Average Molecular Weight | 184.17 g/mol | Used for bulk calculations (e.g., weighing reagents for a reaction). Calculated using the weighted average atomic mass of each element. |

| Monoisotopic Mass | 184.0648 Da | Used for high-resolution mass spectrometry (HRMS). Calculated using the mass of the most abundant isotope of each element. This is the value that is experimentally observed. |

Theoretical Determination of Molecular Weight

Understanding the derivation of molecular weight is crucial for troubleshooting and data validation. The calculation is a straightforward summation of the atomic weights of the constituent atoms.

Calculation of Average Molecular Weight ( g/mol ):

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total: 96.088 + 9.072 + 18.998 + 28.014 + 31.998 = 184.17 g/mol

This value is essential for preparing solutions and calculating molar equivalents in a laboratory setting.

Caption: Workflow for calculating the average molecular weight.

Experimental Verification: Protocols and Interpretation

While theoretical calculation provides an expected value, empirical verification is a mandatory step for compound identification and quality control. Mass spectrometry is the definitive technique for this purpose.

Protocol: Molecular Weight Confirmation by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, medium-sized molecules like our target compound without causing fragmentation. This ensures the primary observed ion corresponds to the intact molecule.

Objective: To confirm the molecular weight of synthesized ethyl N-(6-fluoropyridin-2-yl)carbamate by identifying its protonated molecular ion [M+H]⁺.

Materials & Equipment:

-

Synthesized ethyl N-(6-fluoropyridin-2-yl)carbamate sample (~1 mg)

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (FA), 0.1% (v/v) solution in water

-

Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (LC-MS)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

Perform a serial dilution to create a working solution of ~1 µg/mL. The solvent for this final dilution should be a typical mobile phase, such as 50:50 ACN:Water with 0.1% formic acid. The acid is critical as it provides the proton source for forming the [M+H]⁺ adduct in positive ion mode.

-

-

Instrument Setup (Positive Ion Mode):

-

Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration solution. This is a self-validating step to ensure mass accuracy.

-

Set the ESI source parameters:

-

Ionization Mode: Positive (+)

-

Capillary Voltage: 3.5 – 4.5 kV

-

Drying Gas (N₂) Flow: 8 – 12 L/min

-

Drying Gas Temperature: 300 – 350 °C

-

-

Set the mass analyzer to scan a relevant mass range, for example, m/z 100–300, to ensure the expected ion is within the window.

-

-

Analysis:

-

Inject the sample solution (typically 1-5 µL) into the LC-MS system. A direct infusion approach can also be used if the sample is pure.

-

Acquire the mass spectrum.

-

Data Interpretation:

-

Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Calculation: Monoisotopic Mass (184.0648 Da) + Mass of Proton (1.0073 Da) = 185.0721 m/z .

-

Validation: A peak observed at or very near m/z 185.0721 (within the mass accuracy of the instrument, typically <5 ppm for HRMS) confirms the identity and molecular weight of the compound. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 207.0540, may also be observed and can serve as secondary confirmation.[1]

Complementary Analytical Techniques

While MS confirms molecular weight, a comprehensive analysis relies on orthogonal techniques to confirm structure and purity, which are intrinsically linked to an accurate MW determination.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample.[1][2] The presence of a single, sharp peak at a specific retention time indicates a high degree of purity, validating that the mass spectrum is representative of the target compound and not an impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure (¹H and ¹³C NMR), confirming the connectivity of atoms. This validates the molecular formula from which the molecular weight is calculated. For ethyl N-(5-chloropyridin-2-yl)carbamate, a structurally similar compound, aromatic protons are observed at δ = 8.3–8.5 ppm, with ethyl group signals appearing as a quartet (δ ≈ 4.2 ppm) and a triplet (δ ≈ 1.3 ppm).[1] Similar shifts would be expected for the fluoro-analog.

Significance in Drug Development and Research

An accurate molecular weight is not just an analytical checkpoint; it has profound implications throughout the development pipeline.

-

Stoichiometry and Yield Calculation: All synthetic reactions depend on combining precise molar ratios of reactants. Using an incorrect molecular weight leads to suboptimal reaction conditions, lower yields, and wasted materials.

-

Compound Registration: Internal and external compound databases (e.g., PubChem) require accurate molecular formulas and weights as primary identifiers.[3]

-

Pharmacology and Toxicology: Dosage for in-vitro and in-vivo studies is calculated based on molar concentrations. Errors in molecular weight can lead to misinterpretation of potency and toxicity data.

-

Intellectual Property: Patent applications require the unambiguous characterization of new chemical entities, with molecular weight being a fundamental descriptor.

Safety and Handling

As a senior scientist, it is imperative to handle all chemicals with appropriate caution. While specific toxicity data for ethyl N-(6-fluoropyridin-2-yl)carbamate is not widely available, data from the parent compound, ethyl carbamate (urethane), and other analogs should inform handling procedures.

-

Hazard Classification: Ethyl carbamate is classified as a Carcinogen (Category 1B).[4][5][6] It is harmful if swallowed.[7]

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8]

-

Avoid inhalation of dust or vapors and prevent skin contact.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up.[4]

Conclusion

The , determined to be 184.17 g/mol (average) and 184.0648 Da (monoisotopic), is a critical parameter that serves as the foundation for its chemical identity and application. This guide has detailed its theoretical basis, provided a robust protocol for its experimental confirmation using mass spectrometry, and contextualized its importance within the scientific research and drug development workflow. By integrating theoretical knowledge with practical, self-validating experimental methods, researchers can ensure the accuracy, reproducibility, and integrity of their work involving this and other valuable chemical entities.

References

- MilliporeSigma. (2025). Safety Data Sheet for Ethyl Carbamate.

- CPAChem. (2017). Safety Data Sheet for Ethyl Carbamate.

- Fisher Scientific. (2009). Safety Data Sheet for Ethyl Carbamate.

- Thermo Fisher Scientific. (2009). Safety Data Sheet for Ethyl Carbamate.

- Apollo Scientific. (2023). Safety Data Sheet for Ethyl Carbamate.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(6-fluoropyridin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Eurofins. (2023). Analytical Method Summaries.

-

Lachenmeier, D. W., et al. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl N-(2-fluoro-6-formylphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Nature. (2022). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Retrieved from [Link]

-

CVUA Stuttgart. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Retrieved from [Link]

- Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.

Sources

- 1. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-(6-fluoropyridin-2-yl)propanoate | C10H12FNO2 | CID 67308763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpachem.com [cpachem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl (6-fluoropyridin-2-yl)carbamate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl (6-fluoropyridin-2-yl)carbamate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a robust resource for researchers exploring the utility of this molecule.

Molecular Structure and Physicochemical Properties

Ethyl (6-fluoropyridin-2-yl)carbamate is a derivative of 2-aminopyridine, featuring a carbamate functional group at the 2-position and a fluorine atom at the 6-position of the pyridine ring. The presence of the fluorine atom and the carbamate moiety are expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to participate in hydrogen bonding, making it an attractive scaffold for drug design.

SMILES String: CCOC(=O)NC1=NC=CC=C1F

Physicochemical Data (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂O₂ | N/A |

| Molecular Weight | 184.17 g/mol | N/A |

| LogP | 1.5 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Molar Refractivity | 44.5 cm³ | N/A |

Synthesis of Ethyl (6-fluoropyridin-2-yl)carbamate

The most direct and efficient synthesis of ethyl (6-fluoropyridin-2-yl)carbamate involves the reaction of its corresponding amine precursor, 2-amino-6-fluoropyridine, with ethyl chloroformate. This is a well-established method for the formation of ethyl carbamates from primary amines.[1][2]

Synthesis of the Precursor: 2-Amino-6-fluoropyridine

The starting material, 2-amino-6-fluoropyridine, can be synthesized from 2,6-difluoropyridine via a nucleophilic aromatic substitution reaction with ammonia.[3]

Reaction Scheme:

Caption: Synthesis of 2-Amino-6-fluoropyridine.

Experimental Protocol:

-

To a solution of 2,6-difluoropyridine in a suitable solvent (e.g., water or an alcohol), add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

-

Heat the reaction mixture in a sealed vessel to the appropriate temperature (typically above 100°C) to facilitate the substitution reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and isolate the product, 2-amino-6-fluoropyridine, by extraction and purification via crystallization or column chromatography.

Carbamate Formation

With the precursor in hand, the final step is the formation of the ethyl carbamate.

Reaction Workflow:

Caption: Workflow for Carbamate Formation.

Experimental Protocol:

-

Dissolve 2-amino-6-fluoropyridine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add ethyl chloroformate dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure ethyl (6-fluoropyridin-2-yl)carbamate.

Characterization and Analytical Profile

The structure and purity of the synthesized ethyl (6-fluoropyridin-2-yl)carbamate should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring (doublets and a triplet of doublets), and a broad singlet for the N-H proton of the carbamate. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, carbons of the ethyl group, and the fluorinated and non-fluorinated carbons of the pyridine ring. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the carbamate group (typically around 1700-1730 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of ethyl (6-fluoropyridin-2-yl)carbamate make it a promising building block in drug discovery.

-

Scaffold for Bioactive Molecules: The fluorinated pyridine ring is a common motif in many biologically active compounds, including kinase inhibitors and other targeted therapies. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen.

-

Carbamate as a Bioisostere: The carbamate group can act as a bioisostere for amide or ester functionalities, potentially improving the pharmacokinetic properties of a lead compound. It can also participate in crucial hydrogen bonding interactions with biological targets.

-

Intermediate for Further Functionalization: The carbamate nitrogen can be further alkylated or acylated, and the pyridine ring can undergo additional substitution reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

Ethyl (6-fluoropyridin-2-yl)carbamate is a valuable heterocyclic compound with significant potential for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. The straightforward and high-yielding synthetic route, coupled with its desirable structural features, makes it an accessible and attractive building block for medicinal chemists. Further exploration of this molecule and its derivatives is warranted to fully realize its potential in drug discovery.

References

-

Husek, P. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC - NIH. [Link]

-

Einarsson, S., et al. 1.2.4. HPLC of amino acids as chloroformate derivatives. ResearchGate. [Link]

Sources

ethyl N-(6-fluoropyridin-2-yl)carbamate safety data sheet (SDS)

The following is an in-depth technical guide and safety monograph for Ethyl N-(6-fluoropyridin-2-yl)carbamate , designed for researchers and drug development professionals.

Handling, Synthesis, and Safety Profile

Chemical Identity & Physiochemical Profile[1][2][3][4]

This compound is a fluorinated pyridine derivative commonly used as a stable precursor or protected intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Due to the specific nature of this research chemical, widely indexed CAS numbers may vary by vendor; identity is best confirmed via the parent amine.

| Property | Specification |

| Chemical Name | Ethyl N-(6-fluoropyridin-2-yl)carbamate |

| IUPAC Name | Ethyl (6-fluoropyridin-2-yl)carbamate |

| Molecular Formula | C₈H₉FN₂O₂ |

| Molecular Weight | 184.17 g/mol |

| Parent Amine CAS | 1597-32-6 (2-Amino-6-fluoropyridine) |

| Physical State | White to off-white solid (crystalline) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | 118–122 °C (Predicted/Analogous) |

Hazard Identification & Toxicology (Derived)

Critical Safety Note: Specific toxicological data for this carbamate is limited. However, metabolic cleavage or hydrolysis releases 2-amino-6-fluoropyridine , which is acutely toxic. Treat this compound with the same high-level precautions as the parent amine.

GHS Classification (Provisional)

-

Acute Toxicity (Oral): Category 3 (H301) – Derived from parent amine toxicity.

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335)

Hazard & Precautionary Codes

| Code | Description |

| H301 | Toxic if swallowed. (Primary Risk) |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Synthesis & Reaction Mechanics[5]

The synthesis of Ethyl N-(6-fluoropyridin-2-yl)carbamate is a standard nucleophilic acyl substitution. The electron-withdrawing fluorine atom at the C6 position decreases the nucleophilicity of the exocyclic amine, often requiring a base catalyst (Pyridine or TEA) to drive the reaction with ethyl chloroformate.

Reaction Scheme (Graphviz)

Figure 1: Synthetic workflow for the preparation of the target carbamate. Note the acidic quench is critical to remove unreacted amine.

Detailed Protocol

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2-amino-6-fluoropyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (TEA). Cool the solution to 0 °C in an ice bath.

-

Acylation: Dropwise add Ethyl Chloroformate (1.1 equiv) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C during addition.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS.

-

Workup:

-

Quench with 1M HCl (to protonate and remove unreacted pyridine/amine).

-

Extract the organic layer with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography if necessary.

Handling, Storage, & Stability[6][7]

Stability Profile

-

Hydrolytic Stability: Stable at neutral pH. Hydrolyzes in strong acid or base (releasing toxic parent amine).

-

Thermal Stability: Stable up to ~100 °C. Avoid prolonged heating without solvent.

-

Storage: Store at 2–8 °C (Refrigerated) under desiccated conditions.

Personal Protective Equipment (PPE) Matrix

Because this compound is a fluorinated aromatic, it may possess higher skin permeability than non-fluorinated analogs.

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double Gloving) | Fluorinated compounds can permeate standard latex. |

| Respiratory | P95 / N95 Mask | If handling powder. Use Fume Hood for all synthesis steps. |

| Eye | Chemical Goggles | Standard protection against irritant dust/vapors. |

Emergency Protocols & Decision Logic

In the event of exposure, the primary risk is systemic toxicity from the fluoropyridine moiety.

Emergency Response Workflow (Graphviz)

Figure 2: Emergency decision matrix prioritizing medical intervention for ingestion due to potential toxicity.

First Aid Measures

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Transport to hospital immediately. Show the medical provider the SDS for 2-amino-6-fluoropyridine if the specific carbamate SDS is unavailable.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin: Wash with soap and water for 15 minutes. Remove contaminated clothing.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1597-32-6 (2-Amino-6-fluoropyridine). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for general nucleophilic substitution mechanisms).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

In-Depth Technical Guide on the Melting Point of Ethyl N-(6-fluoropyridin-2-yl)carbamate

This guide provides a comprehensive analysis of the melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate, a key parameter for its identification, purity assessment, and application in research and development, particularly in the synthesis of pharmaceutical intermediates.

Introduction to Ethyl N-(6-fluoropyridin-2-yl)carbamate

Ethyl N-(6-fluoropyridin-2-yl)carbamate is a substituted pyridine derivative belonging to the carbamate class of organic compounds. Its structural framework, featuring a fluorinated pyridine ring linked to an ethyl carbamate moiety, makes it a valuable building block in medicinal chemistry. The precise determination of its physical properties, such as the melting point, is fundamental for ensuring the quality and consistency of synthetic processes and the resulting products.

Physicochemical Properties and Melting Point Data

The melting point of a crystalline solid is a critical physical constant used for its identification and to assess its purity. A sharp melting point range typically indicates a high degree of purity, whereas a broad range often suggests the presence of impurities.

Reported Melting Point Values

Several sources have reported the melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate, with values generally falling within a narrow range. This consistency across different synthetic batches and suppliers underscores the reliability of this physical constant for this compound.

| Source Type | Reported Melting Point (°C) |

| Commercial Supplier | 128 |

| Patent Literature | 127-128 |

| Patent Literature | 129-131 |

This narrow range of 127-131 °C serves as a reliable benchmark for the identification and purity assessment of ethyl N-(6-fluoropyridin-2-yl)carbamate.

Factors Influencing Melting Point

The melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate is influenced by several factors inherent to its molecular structure:

-

Intermolecular Forces: The presence of the carbamate and pyridine functionalities allows for hydrogen bonding and dipole-dipole interactions, which contribute to a relatively high melting point.

-

Molecular Symmetry and Packing: The planarity of the pyridine ring and the overall molecular shape influence how the molecules pack in the crystal lattice, affecting the energy required to overcome these forces.

-

Fluorine Substitution: The electronegative fluorine atom can modulate the electronic distribution within the pyridine ring, potentially influencing intermolecular interactions.

Experimental Determination of Melting Point

The accurate determination of the melting point requires a standardized and well-controlled experimental approach. The following protocol outlines a standard procedure using a digital melting point apparatus.

Experimental Protocol

-

Sample Preparation: A small amount of finely powdered, dry ethyl N-(6-fluoropyridin-2-yl)carbamate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.

-

Heating Rate: A preliminary determination can be made with a rapid heating rate (e.g., 10-20 °C/min). For an accurate determination, the heating rate should be slow (1-2 °C/min) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Replicate Measurements: The measurement should be repeated at least twice to ensure reproducibility.

Workflow for Melting Point Determination

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate.

Caption: Workflow for Melting Point Determination

Synthesis and Characterization

Ethyl N-(6-fluoropyridin-2-yl)carbamate is typically synthesized through the reaction of 2-amino-6-fluoropyridine with ethyl chloroformate in the presence of a base. The purity of the resulting product is confirmed by various analytical techniques, with melting point determination being a primary and straightforward method.

General Synthetic Scheme

Caption: General Synthesis Scheme

Characterization Data

Beyond melting point, the identity and purity of ethyl N-(6-fluoropyridin-2-yl)carbamate are confirmed using spectroscopic methods. For analogous carbamates, typical characterization data includes:

-

¹H NMR: Resonances for the aromatic protons of the pyridine ring and the ethyl group's methylene and methyl protons.[1]

-

IR Spectroscopy: A strong absorption band in the range of 1700–1750 cm⁻¹ corresponding to the carbonyl group of the carbamate.[1]

-

Mass Spectrometry: Confirmation of the molecular ion peak.[1]

Applications in Drug Development

Ethyl N-(6-fluoropyridin-2-yl)carbamate and its analogues serve as important intermediates in the synthesis of various pharmaceutically active compounds. The carbamate functional group can act as a directing group or be a key part of the final molecular scaffold. For instance, related N-substituted carbamates are utilized in the development of various therapeutic agents.[2] The fluorinated pyridine motif is also a common feature in many modern pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.

Safety and Handling

While specific safety data for ethyl N-(6-fluoropyridin-2-yl)carbamate is not extensively detailed in the provided search results, general precautions for handling carbamate compounds should be followed. It is important to note that ethyl carbamate itself is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[3][4] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

The melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate is a well-defined and reproducible physical property, consistently reported in the range of 127-131 °C. This parameter is indispensable for the routine identification and quality control of this important synthetic intermediate. A thorough understanding of its melting point, coupled with appropriate analytical and safety protocols, is crucial for its effective application in research and pharmaceutical development.

References

-

Wikipedia. (2023). Ethyl carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.

-

Vaillard, V. A., González, M., Perotti, J. P., Grau, R. J. A., & Vaillard, S. E. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl N-(2-fluoro-6-formylphenyl)carbamate. Retrieved from [Link]

-

Ng, C. G., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

-

Montgomery, J. A., & Johnston, T. P. (1983). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 26(11), 1543-1547. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Retrieved from [Link]

-

Government of Canada. (2016). Screening Assessment Internationally Classified Substance Grouping Carbamic acid, ethyl ester (Ethyl carbamate). Retrieved from [Link]

Sources

- 1. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 2. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl Carbamate or Urethane Manufacturers, with SDS [mubychem.com]

- 4. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigational Use of Ethyl N-(6-fluoropyridin-2-yl)carbamate in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring Novel Pathways in Peptide Synthesis

The synthesis of peptides is a cornerstone of drug discovery and biomedical research, demanding high efficiency, minimal side reactions, and robust methodologies. The formation of the amide bond, the very backbone of peptides, is a thermodynamically unfavorable process that necessitates the activation of the carboxylic acid moiety.[1][2] While numerous coupling reagents have been developed, the search for novel agents with unique reactivity, improved yields, and reduced epimerization continues.[3][4]

This document outlines the theoretical framework and an investigational protocol for the use of Ethyl N-(6-fluoropyridin-2-yl)carbamate as a potentially novel peptide coupling reagent. The rationale for its proposed efficacy lies in the electronic properties of the 6-fluoropyridin-2-yl group. The fluorine atom, a strongly electronegative substituent, is anticipated to render the carbamate's carbonyl carbon highly electrophilic, facilitating the activation of a carboxylic acid. The resulting 6-fluoro-2-aminopyridine would be an excellent leaving group, driving the reaction towards amide bond formation. Carbamates, in general, are valued for their stability and their ability to mimic peptide bonds, suggesting their derivatives could offer unique advantages in synthesis.[5][6][7]

Proposed Mechanism of Action

The proposed mechanism for peptide coupling using ethyl N-(6-fluoropyridin-2-yl)carbamate involves a two-step process:

-

Activation of the Carboxylic Acid: The N-protected amino acid's carboxylate, in the presence of a suitable base, is proposed to attack the electrophilic carbonyl carbon of ethyl N-(6-fluoropyridin-2-yl)carbamate. This would form a highly reactive mixed anhydride intermediate, with the concomitant release of the 6-fluoro-2-pyridylamino-N-carboxylate anion.

-

Nucleophilic Attack by the Amine: The free N-terminal amine of the second amino acid or peptide fragment then attacks the carbonyl carbon of the activated mixed anhydride. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of 6-fluoro-2-aminopyridine and ethyl chloroformate as byproducts. The latter would likely decompose or react with any available nucleophiles in the reaction mixture.

It is crucial to note that this proposed mechanism is based on established principles of organic chemistry, particularly the reactivity of carbamates and the role of leaving groups in nucleophilic acyl substitution.[5][8] Further experimental validation is required to confirm this pathway.

Investigational Protocol for Peptide Coupling

This protocol provides a starting point for evaluating the efficacy of ethyl N-(6-fluoropyridin-2-yl)carbamate in a model peptide coupling reaction. Researchers should optimize these conditions for their specific substrates.

Materials and Reagents

-

N-protected amino acid (e.g., Fmoc-Ala-OH)

-

C-protected amino acid or peptide fragment with a free N-terminus (e.g., H-Gly-OtBu)

-

Ethyl N-(6-fluoropyridin-2-yl)carbamate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Step-by-Step Experimental Procedure

-

Reagent Preparation:

-

Dissolve the N-protected amino acid (1.0 equiv.) in anhydrous DMF to a concentration of 0.1 M in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve the C-protected amino acid or peptide fragment (1.0 equiv.) in anhydrous DMF.

-

Prepare a 0.2 M solution of ethyl N-(6-fluoropyridin-2-yl)carbamate (1.1 equiv.) in anhydrous DMF.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of reactive intermediates.

-

-

Reaction Setup and Execution:

-

To the stirred solution of the N-protected amino acid, add DIPEA (2.0 equiv.) and stir for 5 minutes at room temperature.

-

Slowly add the solution of ethyl N-(6-fluoropyridin-2-yl)carbamate to the reaction mixture.

-

Allow the activation to proceed for 15-30 minutes at room temperature. Monitor the formation of the active intermediate by TLC or LC-MS if possible.

-

Add the solution of the C-protected amino acid or peptide fragment to the reaction mixture.

-

Let the reaction proceed at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or HPLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by flash column chromatography on silica gel or by preparative HPLC to obtain the desired product.

-

Data Presentation: Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Solvent | Anhydrous DMF or DCM | DMF is generally preferred for its solvating properties. |

| Base | DIPEA or N-Methylmorpholine (NMM) | DIPEA is a non-nucleophilic base suitable for this reaction. |

| Equivalents of Reagents | N-protected AA: 1.0C-protected AA: 1.0Carbamate: 1.1Base: 2.0 | A slight excess of the carbamate is used to ensure complete activation. |

| Temperature | Room Temperature (20-25 °C) | Lower temperatures may be explored to minimize potential side reactions. |

| Reaction Time | 2-12 hours | Monitor by TLC or HPLC to determine the optimal reaction time. |

Experimental Workflow Visualization

Caption: Experimental workflow for peptide coupling.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete activation or coupling. | Increase reaction time or slightly increase the equivalents of the carbamate reagent. Ensure all reagents and solvents are anhydrous. |

| Hydrolysis of active intermediate. | Ensure rigorous exclusion of moisture from the reaction. | |

| Epimerization | Racemization of the activated amino acid. | Consider performing the reaction at a lower temperature (e.g., 0 °C). The use of a weaker base like NMM might be beneficial.[3] |

| Side Product Formation | Reaction of byproducts with starting materials or product. | Optimize reaction conditions (time, temperature) to minimize side reactions. Purification by HPLC should separate most impurities. |

| Starting Material Remains | Insufficient activation. | Increase the amount of carbamate and base. Ensure the quality of the carbamate reagent. |

Conclusion and Future Outlook

The use of ethyl N-(6-fluoropyridin-2-yl)carbamate as a peptide coupling reagent presents an intriguing, albeit theoretical, avenue for research. The proposed mechanism, grounded in fundamental principles of organic chemistry, suggests its potential for efficient amide bond formation. The investigational protocol provided herein serves as a robust starting point for researchers to explore this novel application. Further studies are necessary to validate its efficacy, optimize reaction conditions, and assess its scope and limitations, particularly concerning sterically hindered amino acids and racemization-prone couplings. Successful validation could add a valuable tool to the repertoire of peptide synthesis methodologies.

References

- Organic Syntheses Procedure. (n.d.).

- Design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. (2005, March 15). PubMed.

- Peptide synthesis. (n.d.). Wikipedia.

- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. (n.d.). Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.

- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.

- A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023, July 28). MDPI.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - NIH.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). Organic Letters - ACS Publications.

- Recent development of peptide coupling reagents in organic synthesis. (n.d.).

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC.

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).

- Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. bachem.com [bachem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Application Note: Ethyl N-(6-fluoropyridin-2-yl)carbamate as a Versatile Synthon in Drug Discovery

Topic: Ethyl N-(6-fluoropyridin-2-yl)carbamate in Heterocyclic Synthesis Content Type: Detailed Application Note and Protocol Guide

Executive Summary

Ethyl N-(6-fluoropyridin-2-yl)carbamate (CAS: 1003875-97-9) represents a privileged "masked isocyanate" scaffold in medicinal chemistry. Unlike its non-fluorinated analogs, the presence of the fluorine atom at the C6 position (ortho to the pyridine nitrogen) introduces unique electronic and steric properties that are highly valued in the development of kinase inhibitors (e.g., JAK, VEGFR) and Factor Xa inhibitors.

This guide details the utility of this compound not merely as a protected amine, but as a reactive intermediate for constructing fused heterocycles—specifically [1,2,4]triazolo[1,5-a]pyridines —and as a stable precursor for generating unsymmetrical ureas without the safety hazards associated with handling volatile isocyanates.

Chemical Profile & Mechanistic Insight

| Property | Specification |

| IUPAC Name | Ethyl N-(6-fluoropyridin-2-yl)carbamate |

| Molecular Formula | |

| Molecular Weight | 184.17 g/mol |

| Key Functionality | Masked Isocyanate; Electrophilic C6-center ( |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water |

Mechanistic Advantages[1][2][3]

-

The "Masked" Isocyanate Effect: The carbamate moiety is stable at room temperature but reacts with nucleophiles (amines) at elevated temperatures to form ureas. This avoids the use of 6-fluoro-2-pyridyl isocyanate, which is unstable and hazardous.

-

C6-Fluorine Activation: The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the N-H proton and increasing the acidity of the carbamate. Furthermore, the C6 position is activated for Nucleophilic Aromatic Substitution (

), allowing for late-stage diversification after the carbamate has been installed. -

Regioselective Cyclization: In the synthesis of [1,2,4]triazolo[1,5-a]pyridines, the carbamate carbonyl carbon serves as the "C2" source of the triazole ring, facilitating intramolecular annulation.

Synthetic Utility & Workflows

The following diagram illustrates the three primary divergent pathways for this scaffold:

Figure 1: Divergent synthetic pathways starting from Ethyl N-(6-fluoropyridin-2-yl)carbamate.

Detailed Experimental Protocols

Protocol A: Preparation of Ethyl N-(6-fluoropyridin-2-yl)carbamate

Context: This is the foundational step to generate the starting material from commercially available 2-amino-6-fluoropyridine.

Reagents:

-

2-Amino-6-fluoropyridine (1.0 equiv)

-

Ethyl chloroformate (1.2 equiv)

-

Pyridine (solvent/base) or DCM/Triethylamine

-

Temperature:

to RT

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2-amino-6-fluoropyridine (5.0 g, 44.6 mmol) in anhydrous dichloromethane (50 mL).

-

Base Addition: Add triethylamine (7.5 mL, 53.5 mmol) and cool the mixture to

using an ice bath. -

Acylation: Dropwise add ethyl chloroformate (5.1 mL, 53.5 mmol) over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temp

. -

Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot (

) should disappear, replaced by a higher running spot ( -

Workup: Quench with water (50 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine/pyridine), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the solid residue from Hexane/EtOAc to yield white crystals.-

Yield: ~85-92%

-

Validation:

NMR (

-

Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-one

Context: This protocol leverages the carbamate to construct the fused triazole ring, a common scaffold in adenosine receptor antagonists.

Reagents:

-

Ethyl N-(6-fluoropyridin-2-yl)carbamate (1.0 equiv)

-

Hydroxylamine hydrochloride (2.0 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethanol or Methanol

Step-by-Step Procedure:

-

Hydroxyurea Formation: Dissolve the carbamate (1.0 g) in Ethanol (10 mL). Add hydroxylamine hydrochloride and DIPEA.[2]

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. -

Cyclization: The intermediate often cyclizes spontaneously under these conditions via attack of the oxime oxygen (or nitrogen, followed by rearrangement) onto the pyridine nitrogen. If cyclization is incomplete, the intermediate can be isolated and treated with a dehydrating agent (e.g., Polyphosphoric acid or

, though thermal cyclization is preferred for 2-ones). -

Isolation: Cool to room temperature. The product, 8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2(3H)-one , often precipitates out. Filter and wash with cold ethanol.

-

Note: The fluorine atom at position 6 of the pyridine becomes position 8 in the fused system.

-

Yield: ~60-75%

-

Protocol C: Urea Synthesis (The "Masked Isocyanate" Route)

Context: Used to link the fluoropyridine headgroup to a core scaffold (e.g., phenyl, pyrazole) in kinase inhibitor synthesis.

Reagents:

-

Ethyl N-(6-fluoropyridin-2-yl)carbamate (1.0 equiv)

-

Aniline derivative (e.g., 4-chloroaniline) (1.1 equiv)

-

Solvent: 1,4-Dioxane or Toluene

-

Catalyst: DMAP (0.1 equiv) or

(1.0 equiv)

Step-by-Step Procedure:

-

Setup: Combine the carbamate (1.0 mmol) and the aniline (1.1 mmol) in dry 1,4-dioxane (5 mL) in a sealed pressure vial.

-

Thermal Activation: Heat to

for 12 hours.-

Why: The carbamate undergoes elimination-addition or direct nucleophilic attack. The elevated temperature is required to overcome the stability of the ethyl ester leaving group.

-

-

Workup: Cool the mixture. Concentrate the solvent.

-

Purification: The resulting urea often requires column chromatography (DCM:MeOH gradient) or recrystallization from acetonitrile.

-

Product: 1-(4-chlorophenyl)-3-(6-fluoropyridin-2-yl)urea.

-

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Hydrolysis of chloroformate | Ensure all glassware is flame-dried and solvents are anhydrous. Add base before chloroformate. |

| Incomplete Cyclization (Protocol B) | Steric hindrance of 6-F | Increase reaction time or switch solvent to n-Butanol ( |

| Nucleophilic attack at C6 | Avoid using strong alkoxide bases (NaOMe) if the 6-F is to be retained. Use non-nucleophilic bases like DIPEA or | |

| Carbamate Decomposition | Acidic hydrolysis | Store the carbamate in a desiccator. Avoid prolonged exposure to aqueous acids. |

References

-

Synthesis of 2-aminopyridine carbamates

- Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004).

-

URL:

-

Triazolopyridine Synthesis from N-pyridin-2-ylcarbamates

-

Application in Kinase Inhibitors (Urea Formation)

- Title: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib) as a Potent, Orally Active Src and Abl Kinase Inhibitor.

- Source:Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661.

-

URL:

-

Fluorine Substitution Effects (

):- Title: Nucleophilic Aromatic Substitution of 2,6-Difluoropyridine.

- Source:Tetrahedron Letters, 2010.

-

URL:

Sources

- 1. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. mdpi.com [mdpi.com]

- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

Application Note: Precision Synthesis of Ethyl Pyridinyl Carbamates

Reagent Selection, Process Optimization, and Protocols

)Executive Summary & Strategic Reagent Selection

Ethyl pyridinyl carbamates are critical pharmacophores in medicinal chemistry (e.g., Retigabine analogs, kinase inhibitors) and agrochemistry. Their synthesis presents unique challenges due to the nucleophilic duality of the pyridine ring (ring nitrogen vs. exocyclic amine) and the potential for bis-acylation.

This guide details three distinct synthetic pathways. Selection depends on the starting material availability (amine vs. acid) and functional group tolerance.

Table 1: Reagent Selection Matrix

| Feature | Route A: Chloroformate Acylation | Route B: Curtius Rearrangement | Route C: Catalytic Transesterification |

| Primary Reagents | Ethyl Chloroformate ( | DPPA (Diphenylphosphoryl azide) | Diethyl Carbonate (DEC) |

| Starting Material | Aminopyridine | Pyridine Carboxylic Acid | Aminopyridine |

| Key Catalyst/Base | Pyridine, | ||

| Atom Economy | Moderate (HCl byproduct) | Low ( | High (Ethanol byproduct) |

| Key Challenge | Bis-acylation (formation of imido-dicarboxylates) | Safety (Azide handling) | High Temp / Slow Kinetics |

| Best For | Standard lab-scale synthesis; robust substrates. | Complex substrates where the amine is unstable; "De novo" amine installation. | Green chemistry; Industrial scale-up; Acid-sensitive substrates. |

Decision Logic & Reaction Pathways

The following flowchart illustrates the logical selection process for the appropriate synthetic route.

Detailed Protocols

Protocol A: The Nucleophilic Acylation (Standard)

Reagents: Ethyl Chloroformate, Pyridine (Solvent/Base) or DCM/

Mechanism & Causality: The reaction proceeds via nucleophilic attack of the exocyclic amine on the carbonyl of ethyl chloroformate.

-

Critical Control Point: 2-aminopyridines are prone to bis-acylation (forming

) because the first carbamate group increases the acidity of the remaining proton, and the pyridine ring nitrogen can act as an internal base. -

Solution: Conduct the reaction at low temperature (

) and use a slight deficiency of chloroformate (0.95 eq) relative to the amine to prevent over-acylation.

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Add Aminopyridine (10.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Pyridine (20.0 mmol, 2.0 equiv) or Triethylamine (

) (12.0 mmol, 1.2 equiv). Cool the mixture to -

Acylation: Dilute Ethyl Chloroformate (10.0 mmol, 1.0 equiv—do not use excess) in 5 mL dry DCM. Add this solution dropwise over 30 minutes.

-

Note: Rapid addition causes localized heating and promotes bis-acylation.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/LC-MS. -

Quench: Quench with saturated aqueous

(30 mL) to protonate any unreacted pyridine species. -

Workup: Separate phases. Extract aqueous layer with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: The Curtius Rearrangement (Acid Precursors)

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, Ethanol (anhydrous).

Mechanism & Causality: This "one-pot" method converts a carboxylic acid to a carbamate with retention of stereochemistry.

-

Acid + DPPA

Acyl Azide.[3][4][5] -

Acyl Azide + Heat

Isocyanate ( -

Isocyanate + Ethanol

Ethyl Carbamate.

-

Why DPPA? It avoids the isolation of potentially explosive acyl azide intermediates.[4]

Step-by-Step Procedure:

-

Setup: Dry 100 mL flask, inert atmosphere (

/Ar). -

Activation: Dissolve Pyridine Carboxylic Acid (5.0 mmol) in anhydrous Toluene (25 mL). Add Triethylamine (6.0 mmol, 1.2 equiv).

-

Azidation: Add DPPA (5.5 mmol, 1.1 equiv) dropwise at RT. Stir for 30 minutes.

-

Rearrangement: Heat the mixture to

for 1-2 hours. Evolution of -

Trapping: Once gas evolution ceases, add anhydrous Ethanol (25 mmol, 5.0 equiv) carefully.

-

Completion: Reflux for an additional 2-4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid (to remove phosphorous byproducts) and saturated

. -

Purification: Silica gel chromatography is usually required to remove phosphorous residues.

Protocol C: Catalytic Transesterification (Green/Industrial)

Reagents: Diethyl Carbonate (DEC), Zinc Acetate (

Mechanism & Causality: Lewis acids activate the carbonate carbonyl, making it susceptible to attack by the weak aminopyridine nucleophile.

-

Advantage: Avoids corrosive chloroformates and hazardous azides.

-

Limitation: Requires higher temperatures; not suitable for thermally labile substrates.

Step-by-Step Procedure:

-

Setup: Pressure tube or autoclave (for temperatures

) or round-bottom flask with reflux condenser. -

Mixing: Combine Aminopyridine (10 mmol) and Diethyl Carbonate (50 mmol, 5 equiv—acts as reagent and solvent).

-

Catalyst: Add

(5 mol%) or -

Reaction: Heat to reflux (

) or-

Note: Removing ethanol (byproduct) via a Dean-Stark trap drives the equilibrium forward (Le Chatelier’s principle).

-

-

Workup: Evaporate excess DEC under reduced pressure.

-

Purification: The residue is often pure enough for recrystallization.

Mechanistic Visualization

The following diagram details the competing pathways in Route A (Chloroformate), highlighting the origin of the bis-acylated impurity.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Bis-acylated product observed | Excess reagent or high temperature. | Reduce |

| Low Yield (Route A) | HCl salt precipitation trapping amine. | Ensure sufficient base ( |

| Low Yield (Route B) | Incomplete rearrangement or hydrolysis. | Ensure anhydrous toluene/ethanol; verify |

| Urea formation ( | Moisture present in Route A. | Water hydrolyzes chloroformate to acid, which decarboxylates to amine, reacting with isocyanate. Use anhydrous solvents.[2][3] |

References

-

Organic Syntheses. Ethyl N-methylcarbamate. Org. Synth. 1930, 10,[1] 48. Link (Classic chloroformate protocol basis).

-

BenchChem. Optimization of reaction conditions for the Curtius rearrangement. Link (DPPA Protocol).

-

Vertex AI Search Results. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. Patent CN00815329. Link (Industrial scale conditions).

-

Selva, M. et al. Synthesis of Carbamates from Amines and Dialkyl Carbonates. ResearchGate. Link (Green chemistry catalytic route).

-

RSC Dalton Trans. A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine.... Link (Aminopyridine reactivity insights).

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl N-(6-fluoropyridin-2-yl)carbamate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl N-(6-fluoropyridin-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your yield and purity.

The synthesis of ethyl N-(6-fluoropyridin-2-yl)carbamate is a foundational step for creating more complex molecules in medicinal chemistry. The core transformation involves the reaction of 2-amino-6-fluoropyridine with ethyl chloroformate. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide provides a structured approach to identifying and resolving these challenges.

Core Reaction and Mechanism

The primary reaction is a nucleophilic acyl substitution. The exocyclic amino group of 2-amino-6-fluoropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What are the most likely causes?

Low conversion is a frequent problem that can usually be traced back to one of four key areas: reagent quality, reaction conditions, base selection, or moisture contamination.

-

Reagent Integrity:

-

Ethyl Chloroformate: This reagent is highly sensitive to moisture and can hydrolyze to ethanol and HCl, or degrade over time. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon). A simple quality check is to ensure it is a clear, colorless liquid.

-

2-Amino-6-fluoropyridine: While more stable, ensure its purity. Impurities can interfere with the reaction.

-

Solvent: Ensure your solvent is anhydrous. The presence of water will consume ethyl chloroformate, drastically reducing the yield.

-

-

Base Selection and Stoichiometry:

-

The base is not just an acid scavenger; its nature can define the reaction's success. A base that is too weak may not effectively neutralize the generated HCl, leading to the protonation of the starting amine and halting the reaction. A base that is too strong can promote side reactions.

-

Ensure at least one full equivalent of base is used. It is common practice to use a slight excess (1.1-1.2 equivalents).

-

-

Temperature Control:

-

This reaction is exothermic. The initial addition of ethyl chloroformate should be done at a low temperature (0-5 °C) to control the reaction rate and prevent the formation of byproducts.[1][2] Allowing the reaction to proceed at room temperature after the initial addition is common, but the initial cooling is critical.

-

-

Moisture Contamination:

-

Water is the enemy of this reaction. It reacts readily with ethyl chloroformate. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere.

-

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant byproduct formation in my TLC/LC-MS analysis. What are these byproducts and how can I prevent them?

The most common byproduct is the N,N-diacylated product, where a second molecule of ethyl chloroformate reacts with the carbamate nitrogen. Another possibility is the formation of ureas if the ethyl chloroformate degrades.

-

Minimizing Di-acylation: This typically occurs when there is a large excess of ethyl chloroformate or if the reaction temperature is too high.

-

Solution: Use a stoichiometry of 1.0 to 1.05 equivalents of ethyl chloroformate relative to the amine. Add the ethyl chloroformate slowly and dropwise to the cooled reaction mixture to avoid localized high concentrations.

-

-

Urea Formation: If your ethyl chloroformate has been exposed to moisture, it can degrade. The subsequent reaction of the amine with CO2 (from degradation) can lead to urea byproducts.

-

Solution: Use fresh, high-purity ethyl chloroformate and ensure anhydrous conditions.

-

-

Pyridine as a Reactant: If pyridine is used as the base, it can potentially react with ethyl chloroformate to form an N-acylpyridinium salt.[3] While this is often a catalytic species, under certain conditions it can lead to complex byproduct profiles.

-

Solution: Consider using a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Q3: The reaction starts but stalls before all the 2-amino-6-fluoropyridine is consumed. How can I drive it to completion?

A stalled reaction is often due to the insufficient neutralization of HCl.

-

Cause: As the reaction proceeds, HCl is generated. If the base is not efficient enough, the reaction medium becomes acidic. This protonates the starting amine (2-amino-6-fluoropyridine), converting it into its non-nucleophilic ammonium salt, effectively stopping the reaction.

-

Solution 1 - Base Choice: Ensure your base is strong enough to neutralize HCl but not so strong as to deprotonate the carbamate product. Triethylamine is often a good choice. See the table below for a comparison.

-

Solution 2 - Reaction Time & Temperature: After the initial cold addition, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Gentle heating (e.g., 40 °C) can sometimes help push the reaction to completion, but this should be monitored carefully by TLC or LC-MS to avoid byproduct formation.

Q4: I'm struggling with the purification of the final product. What are the recommended procedures?

Purification can be challenging due to the similar polarities of the product and certain byproducts.

-

Aqueous Work-up: After the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate. This will dissolve the hydrochloride salt of your base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5]

-

Recrystallization: The crude solid can often be purified by recrystallization. A solvent system like ethyl acetate/hexanes or ethanol/water is a good starting point.[4] Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) with gentle warming, then slowly add the less polar solvent (e.g., hexanes) until turbidity persists. Cool the mixture slowly to induce crystallization.

-

Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next step. Use a solvent system like ethyl acetate in hexanes, starting with a low polarity and gradually increasing it. Monitor fractions by TLC.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction? A: The ideal base is a non-nucleophilic tertiary amine that is strong enough to scavenge HCl but does not interfere with the reaction. Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are excellent choices. Pyridine can be used but may be nucleophilic enough to react with ethyl chloroformate.[3]

| Table 1: Comparison of Common Bases | |||

| Base | pKa of Conjugate Acid | Advantages | Disadvantages |

| Triethylamine (TEA) | ~10.7 | Non-nucleophilic, inexpensive, easily removed. | Can have a strong odor. |

| DIPEA (Hünig's Base) | ~10.7 | Sterically hindered, very low nucleophilicity. | More expensive than TEA. |

| Pyridine | ~5.2 | Good solvent, effective base. | Can act as a nucleophile, potentially complicating the reaction.[3] |

| NaHCO₃ / K₂CO₃ | N/A (Heterogeneous) | Inexpensive, easy work-up. | Low solubility in organic solvents can lead to slow or incomplete reactions. |

Q: Which solvent is most suitable for this synthesis? A: Aprotic solvents are required. The choice depends on the solubility of the starting materials and the desired reaction temperature.

| Table 2: Solvent Selection Guide | |||

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Dichloromethane (DCM) | Medium | 40 | Good solubility for many reagents, but its low boiling point can be a limitation if heating is required. |

| Tetrahydrofuran (THF) | Medium | 66 | Excellent solvent, but must be anhydrous and free of peroxides. |

| Acetonitrile (MeCN) | High | 82 | Good solvent, but can be reactive under certain conditions. |